

Environmental Fate and Degradation of Bromotrichloromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromotrichloromethane*

Cat. No.: *B165885*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloromethane (CBrCl_3), a halogenated methane, has seen use in organic synthesis.^[1] Its environmental presence, primarily from anthropogenic sources, necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the environmental persistence, abiotic and biotic degradation mechanisms, and key experimental methodologies used to study **bromotrichloromethane**. All quantitative data are summarized for comparative analysis, and critical processes are visualized to facilitate a deeper understanding.

Physicochemical Properties and Environmental Distribution

Bromotrichloromethane is a colorless, non-flammable liquid with a chloroform-like odor.^{[2][3]} Its physicochemical properties significantly influence its distribution and persistence in the environment. It is practically insoluble in water but miscible with organic solvents.^{[1][2]} Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Bromotrichloromethane**

Property	Value	Reference
Molecular Formula	CBrCl_3	[2]
Molar Mass	198.27 g/mol	[2]
Boiling Point	105 °C	[2] [3]
Melting Point	-5.7 °C	[2]
Density	2.012 g/mL at 25 °C	[2] [3]
Vapor Pressure	39 mm Hg at 25 °C	[2]
Henry's Law Constant	3.7×10^{-4} atm-m ³ /mol	[2] [4]
Log K _{ow} (Octanol-Water Partition Coefficient)	2.5 (estimated)	[5]
K _{oc} (Soil Organic Carbon-Water Partitioning Coefficient)	567 (estimated)	[2] [4]

Due to its moderate Henry's Law constant, **bromotrichloromethane** is expected to volatilize from water surfaces and moist soil.[\[2\]](#)[\[4\]](#) In the atmosphere, it exists predominantly in the vapor phase.[\[3\]](#)[\[4\]](#) Its moderate soil organic carbon-water partitioning coefficient (K_{oc}) suggests low to moderate mobility in soil.[\[2\]](#)[\[4\]](#)

Abiotic Degradation

Abiotic degradation of **bromotrichloromethane** occurs primarily through photolysis and reaction with hydroxyl radicals in the atmosphere, and potentially through reaction with reducing agents like zero-valent iron in anaerobic environments. Hydrolysis is considered to be an extremely slow process.[\[2\]](#)[\[5\]](#)

Atmospheric Degradation

In the atmosphere, **bromotrichloromethane** is expected to degrade very slowly. The primary degradation pathway is reaction with photochemically-produced hydroxyl radicals ($\bullet\text{OH}$).[\[3\]](#)[\[4\]](#) The estimated half-life for this reaction is greater than 44 years.[\[2\]](#)[\[5\]](#)

Photolysis, the degradation by direct absorption of light, can also occur.[2][3][6] Irradiation of **bromotrichloromethane** vapor with light of 3650 Å wavelength leads to the formation of trichloromethyl radicals ($\bullet\text{CCl}_3$) and bromine atoms.[6] However, this process is not considered to be a significant environmental degradation pathway.[2][5]

Hydrolysis

There is no experimental evidence for the hydrolysis of **bromotrichloromethane** in the ambient environment.[2][5] Based on similarly structured organic halides, the hydrolysis rate is expected to be extremely slow, with half-lives exceeding 100 years.[2][5]

Reductive Dehalogenation with Zero-Valent Iron

In anaerobic environments, **bromotrichloromethane** can be degraded by zero-valent iron (ZVI). This process involves the reductive dehalogenation of the molecule on the iron surface. Studies on similar compounds like carbon tetrachloride have shown that ZVI can effectively promote degradation, with the formation of less halogenated methanes.[7][8][9] While specific kinetic data for **bromotrichloromethane** is limited, the process is a promising area for remediation research.

Table 2: Abiotic Degradation Data for **Bromotrichloromethane**

Degradation Process	Medium	Half-Life/Rate Constant	Conditions	Reference
Reaction with $\cdot\text{OH}$	Air	> 44 years (estimated)	25 °C	[2][5]
Photolysis	Air	Quantum yield of decomposition is twice that of hexachloroethane formation	3650 Å wavelength	[6]
Hydrolysis	Water	> 100 years (estimated)	Ambient	[2][5]
Volatilization from River	Water	7.4 hours (estimated)	Model river (1m deep, 1 m/s flow, 3 m/s wind)	[3][4]
Volatilization from Lake	Water	6.6 days (estimated)	Model lake (1m deep, 0.05 m/s flow, 0.5 m/s wind)	[3][4]

Biotic Degradation

Biodegradation of the highly halogenated **bromotrichloromethane** is generally a slow process.^[2] However, under specific conditions, microbial activity can lead to its transformation, primarily through reductive dehalogenation.

Anaerobic Biodegradation

The most well-documented pathway for the biodegradation of **bromotrichloromethane** is reductive dehalogenation under anaerobic conditions. This process is mediated by microorganisms that possess enzymes capable of transferring electrons to the halogenated compound, leading to the cleavage of a carbon-halogen bond.

Pseudomonas putida has been shown to carry out the biodehalogenation of **bromotrichloromethane**.^[2] This degradation is consistent with an enzymatic reductive

dehalogenation by cytochrome P-450.[10][11][12] The process results in the transitory appearance of chloroform (CHCl_3) and bromodichloromethane (CHBrCl_2).[4]

The proposed mechanism involves the transfer of an electron from the reduced cytochrome P-450 to **bromotrichloromethane**, forming a radical anion which then fragments, releasing a bromide ion and a trichloromethyl radical ($\bullet\text{CCl}_3$). This radical can then abstract a hydrogen atom to form chloroform.

Table 3: Biotic Degradation Data for **Bromotrichloromethane**

Organism	Degradation Pathway	Degradation Products	Reference
Pseudomonas putida	Reductive dehalogenation (via Cytochrome P-450)	Chloroform, Bromodichloromethane	[2][4]

Experimental Protocols

Biodegradation Study in a Soil Microcosm

A common method to assess the biodegradation of **bromotrichloromethane** in soil is through a microcosm study.

Objective: To determine the rate of biodegradation of **bromotrichloromethane** in a specific soil type under anaerobic conditions.

Materials:

- Test soil, sieved to remove large debris.
- **Bromotrichloromethane** stock solution in a suitable solvent (e.g., methanol).
- Sterile, airtight serum bottles with septa.
- Anaerobic chamber or gas flushing system (e.g., with N_2/CO_2 mixture).

- Gas chromatograph with an appropriate detector (e.g., electron capture detector - ECD or mass spectrometer - MS) for quantification.

Protocol:

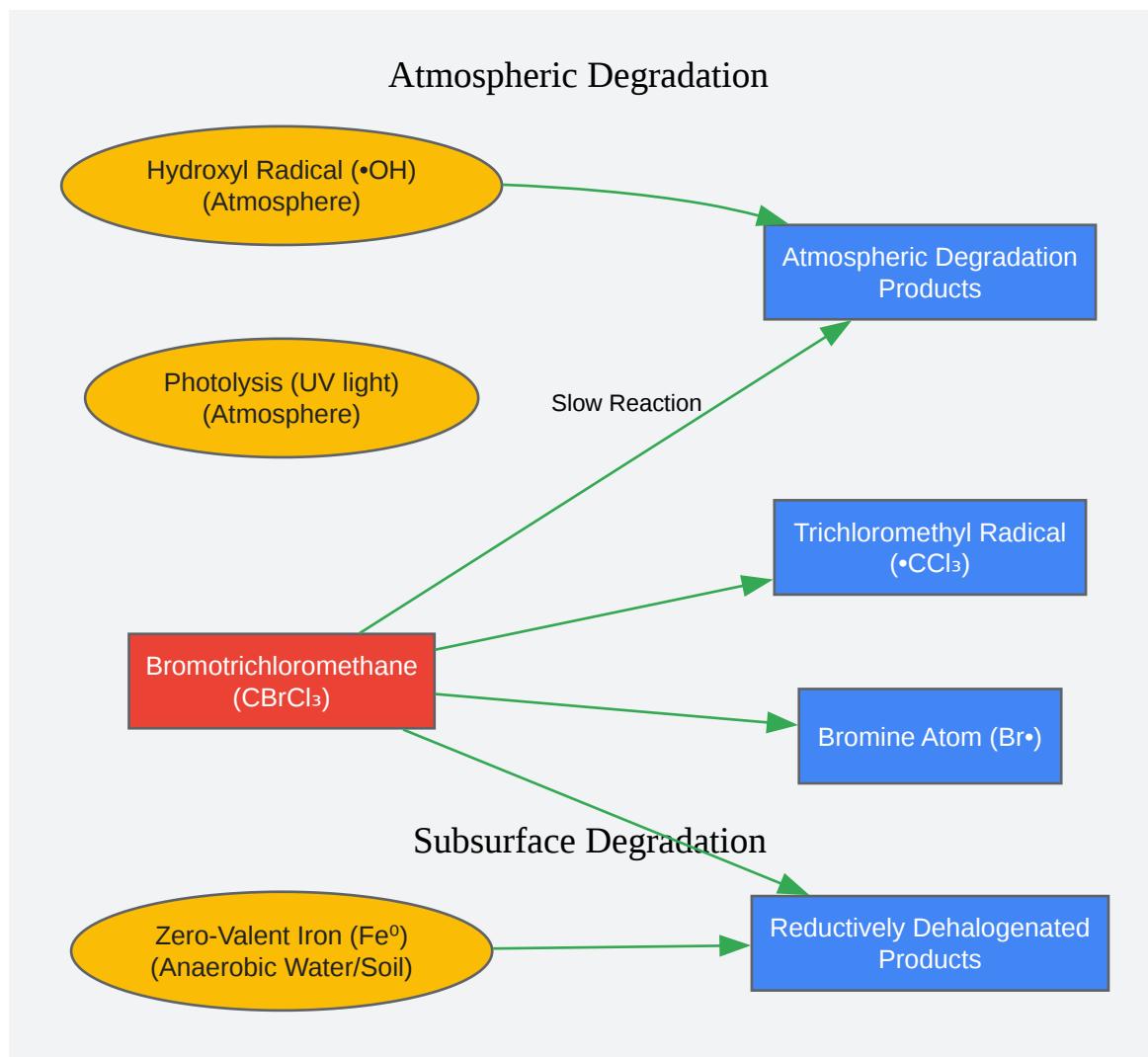
- Microcosm Preparation:
 - Place a known amount of soil (e.g., 50 g) into each serum bottle.
 - Spike the soil with a known concentration of **bromotrichloromethane** from the stock solution.
 - Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).
 - Prepare abiotic controls by using sterilized (e.g., autoclaved or gamma-irradiated) soil.
- Incubation:
 - Seal the serum bottles and make the headspace anaerobic by flushing with an inert gas mixture.
 - Incubate the microcosms in the dark at a constant temperature (e.g., 25 °C).
- Sampling and Analysis:
 - At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice triplicate biotic and abiotic microcosms.
 - Extract **bromotrichloromethane** and its potential degradation products from the soil using a suitable solvent (e.g., hexane or dichloromethane).
 - Analyze the extracts using GC-ECD or GC-MS.
- Data Analysis:
 - Calculate the concentration of **bromotrichloromethane** at each time point.

- Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).
- Calculate the half-life ($t_{1/2}$) using the formula: $t_{1/2} = \ln(2)/k$.

Photodegradation Study in the Gas Phase

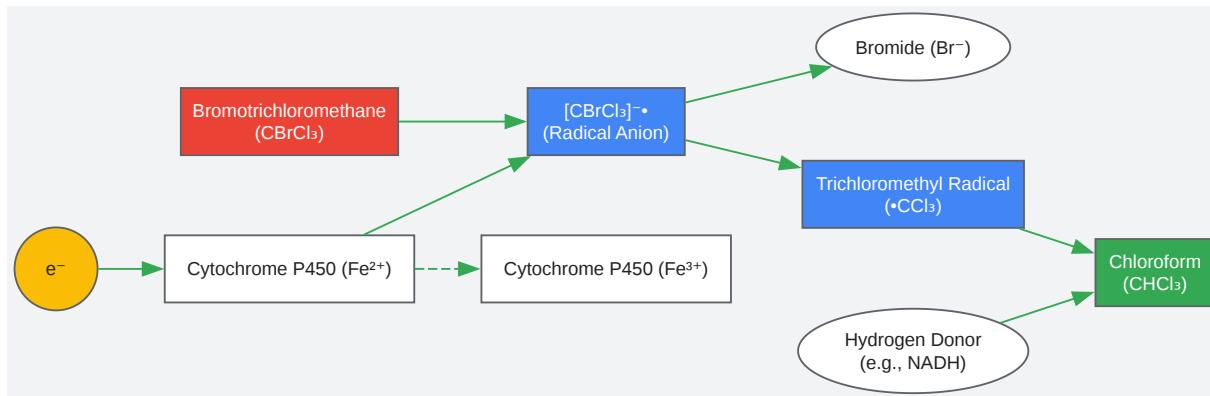
Objective: To determine the quantum yield of the photolysis of **bromotrichloromethane**.

Materials:

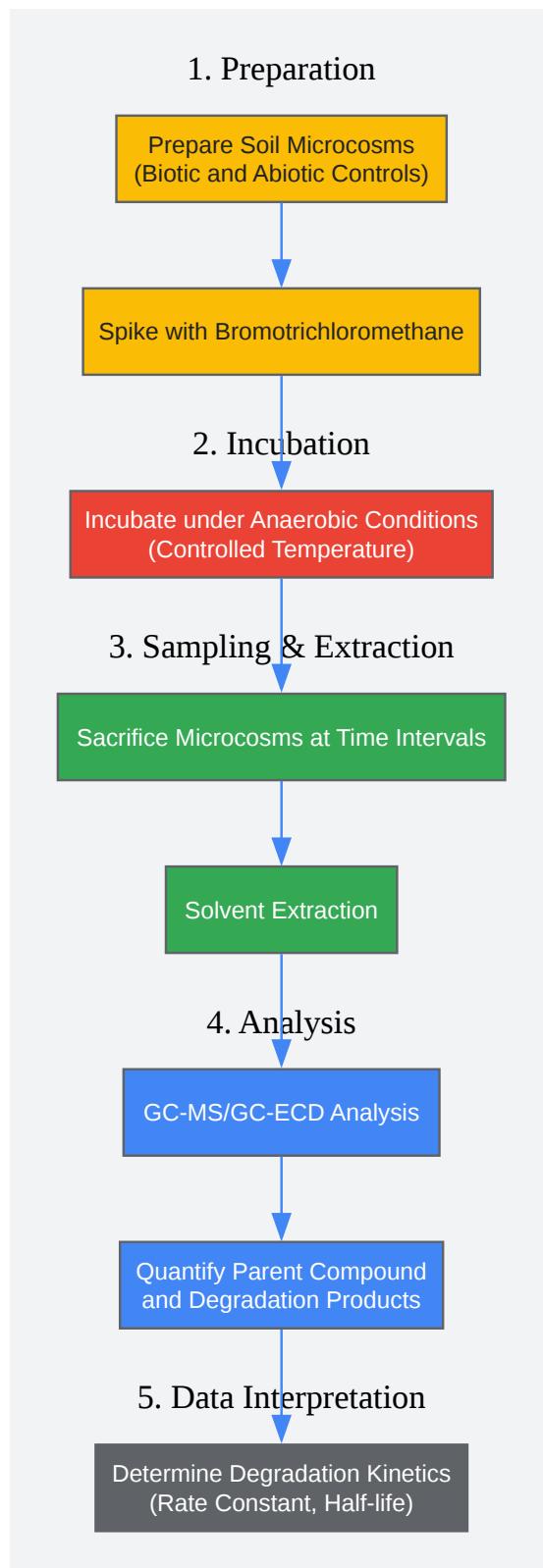

- Purified **bromotrichloromethane**.
- A photolysis reaction vessel made of quartz.
- A light source with a specific wavelength (e.g., a mercury lamp with a filter for 3650 Å).
- A vacuum line for sample preparation.
- Gas chromatograph for analysis of reactants and products.

Protocol:

- Sample Preparation:
 - Introduce a known pressure of **bromotrichloromethane** vapor into the photolysis cell.
 - The cell is connected to a vacuum line to control the pressure and composition of the gas.
- Irradiation:
 - Irradiate the sample with the light source for a defined period.
 - Monitor the light intensity using a suitable actinometer.
- Analysis:
 - After irradiation, collect the gaseous content of the cell.


- Analyze the composition of the gas mixture using gas chromatography to quantify the remaining **bromotrichloromethane** and the formation of products like hexachloroethane.
- Data Analysis:
 - Calculate the number of molecules of **bromotrichloromethane** decomposed and the number of photons absorbed.
 - The quantum yield (Φ) is calculated as the ratio of molecules reacted to photons absorbed.

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: Abiotic degradation pathways of **Bromotrichloromethane**.

[Click to download full resolution via product page](#)

Caption: Biotic reductive dehalogenation of **Bromotrichloromethane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a biodegradation study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sketchviz.com [sketchviz.com]
- 2. Bromotrichloromethane | CBrCl₃ | CID 6383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromotrichloromethane | 75-62-7 [chemicalbook.com]
- 4. Bromotrichloromethane CAS#: 75-62-7 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Photolysis of bromotrichloromethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. xcdacademy.s3.amazonaws.com [xcdacademy.s3.amazonaws.com]
- 9. Degradation Characteristics of Carbon Tetrachloride by Granular Sponge Zero Valent Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive dehalogenation by cytochrome P450CAM: substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Environmental Fate and Degradation of Bromotrichloromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165885#environmental-fate-and-degradation-of-bromotrichloromethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com